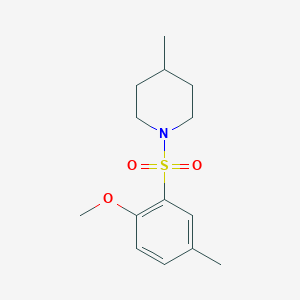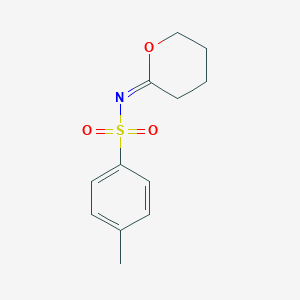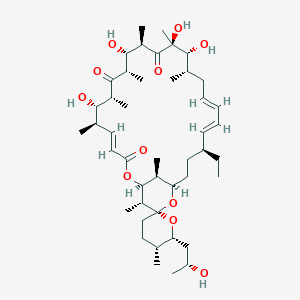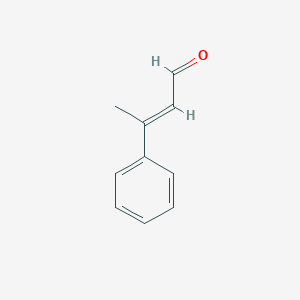
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate, also known as MES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.47 g/mol.
Aplicaciones Científicas De Investigación
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate has numerous applications in scientific research. One of the most significant applications is its use as a reagent in organic synthesis. Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a strong base that can be used to deprotonate various compounds, making it a useful tool for the synthesis of complex molecules. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can be used as a catalyst in various reactions, such as the Michael addition and the aldol reaction.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is based on its ability to act as a strong base. When Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is added to a reaction mixture, it can deprotonate various compounds, leading to the formation of new bonds and the synthesis of complex molecules. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can act as a catalyst in various reactions by stabilizing the intermediate species and promoting the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate. However, it has been reported that Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in lab experiments is its high purity and yield. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a versatile reagent that can be used in various reactions, making it a useful tool for organic synthesis. However, one of the limitations of using Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are numerous future directions for the use of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in scientific research. One potential direction is its use in the synthesis of complex natural products, such as alkaloids and terpenoids. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate may have potential applications in the development of new drugs for the treatment of neurological disorders. Finally, further research is needed to explore the full range of applications for Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in various fields, including organic synthesis, catalysis, and medicinal chemistry.
In conclusion, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a versatile compound that has numerous applications in scientific research. Its high purity and yield, as well as its ability to act as a strong base and a catalyst, make it a useful tool for organic synthesis. Additionally, its potential applications in the treatment of neurological disorders warrant further investigation.
Métodos De Síntesis
The synthesis of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate involves the reaction of mesitylene sulfonyl chloride with piperidine and ethyl chloroformate. This reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through filtration and recrystallization. The yield of this reaction is typically high, and the product is of high purity.
Propiedades
Nombre del producto |
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C17H25NO4S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
ethyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H25NO4S/c1-5-22-17(19)15-7-6-8-18(11-15)23(20,21)16-13(3)9-12(2)10-14(16)4/h9-10,15H,5-8,11H2,1-4H3 |
Clave InChI |
DKKPRIPSBUXIAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



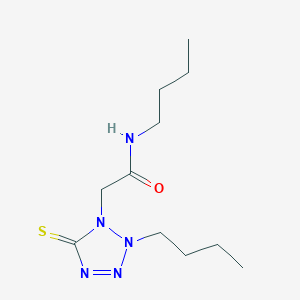
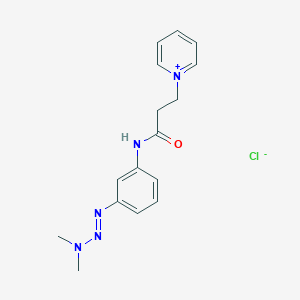
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)


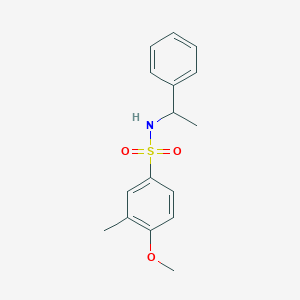
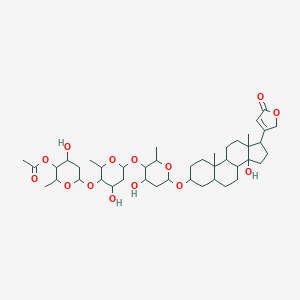
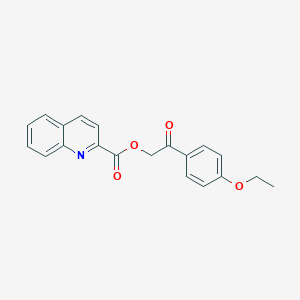
methanone](/img/structure/B223532.png)
